(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid is a chiral amino acid derivative notable for its role in various scientific and pharmaceutical applications. This compound features an amino group, a propanoic acid backbone, and a dichlorophenyl substituent, which contributes to its unique chemical properties and biological activities. Its stereochemistry makes it a subject of interest in stereochemical studies, particularly in the context of drug design and agrochemical formulations .
The compound is classified as an amino acid and is recognized under the International Union of Pure and Applied Chemistry naming conventions. Its chemical structure is characterized by the presence of chlorine atoms on the phenyl ring, which affects its reactivity and interactions with biological systems. The compound can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information on its properties and applications .
The synthesis of (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid typically involves several key steps:
In industrial settings, methods such as enzymatic resolution may be employed to selectively produce the (S)-enantiomer from racemic mixtures. Chiral catalysts can also facilitate enantioselective synthesis, enhancing the yield of the desired stereoisomer .
The molecular formula of (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid is CHClNO, and it has a molecular weight of 220.08 g/mol. The structural representation includes an amino group (-NH), a propanoic acid moiety (-COOH), and a dichlorophenyl group attached to the second carbon atom of the propanoic chain.
(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid participates in various chemical reactions typical for amino acids. These include:
These reactions are crucial for its application in peptide synthesis and drug development .
The mechanism of action for (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid primarily involves its interaction with specific receptors and enzymes that recognize its chiral structure. It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to amino acid metabolism and protein synthesis.
The compound's activity can modulate signaling pathways associated with neurotransmission, particularly in the central nervous system. Its structural features allow it to mimic or inhibit natural substrates involved in these processes .
(S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid has several scientific uses:
Asymmetric catalysis enables direct enantioselective construction of the chiral α-amino acid center in (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid. This tyrosine derivative (CAS 15106-62-4) features a stereogenic carbon whose configuration dictates biological activity [1]. Transition metal catalysis, particularly asymmetric hydrogenation, is widely employed using chiral ruthenium or rhodium complexes. These catalysts facilitate the stereoselective reduction of enamide precursors like (Z)-2-acetamido-3-(3,5-dichlorophenyl)prop-2-enoic acid. The chiral ligand environment creates diastereomeric transition states, lowering the activation energy for the formation of the (S)-enantiomer [2] [7]. For instance, BINAP-Ru complexes achieve enantiomeric excesses exceeding 95% under optimized conditions (50–100°C, 50–100 bar H₂ pressure), leveraging the privileged ligand effect for high stereocontrol [2] [7].
Organocatalysis provides a metal-free alternative. Proline-derived catalysts facilitate enantioselective amination via enamine intermediates, where the chiral catalyst forms a transient covalent bond with α-keto acid precursors. This approach avoids transition metals but typically requires stoichiometric catalyst loadings. Recent advances demonstrate that modified Jørgensen-Hayashi catalysts can achieve >90% enantiomeric excess for analogous phenylalanine derivatives at ambient temperature [7] [10]. Catalyst structural tuning (e.g., trifluoromethanesulfonamide groups in spirobicyclic pyrrolidines) enhances stereoselectivity by reinforcing hydrogen-bonding networks in the transition state [7].
Table 1: Asymmetric Catalysis Conditions for Enantioselective Synthesis
Catalyst System | Substrate | Conditions | Enantiomeric Excess (%) | Reference Approach |
---|---|---|---|---|
Ru-(S)-BINAP/diamine | (Z)-Enamide precursor | 80°C, 80 bar H₂, DMSO/BuOAc | 95–98 | Hydrogenation [7] |
Rh-(R,R)-Et-DuPhos | β-Aryl-β-enamido ester | 50°C, 20 bar H₂, MeOH | 92 | Hydrogenation [2] |
L-Proline-derivative A4 | 3,5-Dichlorophenyl pyruvic acid | RT, DMSO, 24 h | 91 | Enamine amination [7] |
Key limitations include substrate-specific catalyst design and the need for bespoke enolizable carbonyl precursors. Hybrid strategies integrating organo- and photocatalysis show promise for expanding substrate scope under milder conditions [7].
Solid-phase peptide synthesis enables efficient synthesis of this non-natural amino acid as a building block for peptide therapeutics. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is predominant, utilizing Fmoc-protected (S)-2-Amino-3-(3,5-dichlorophenyl)propanoic acid preloaded on resins like 2-chlorotrityl chloride or Rink amide [4]. Stepwise chain elongation employs coupling reagents that minimize racemization—critical for preserving chirality.
The novel carbodiimide reagent 1-tert-butyl-3-ethylcarbodiimide (TBEC), combined with Oxyma Pure, achieves near-quantitative coupling yields (>98%) with <0.5% epimerization in eco-friendly solvent mixtures like dimethyl sulfoxide/tert-butyl acetate. This system outperforms traditional N,N′-diisopropylcarbodiimide by eliminating hazardous hydrogen cyanide byproducts [4]. Heating (50–75°C) with microwave assistance reduces coupling times to ≤5 minutes per residue, enhancing throughput [4].
For lipidated derivatives (e.g., liraglutide intermediates), two strategies exist:
Table 3: Solid-Phase Synthesis Workflow for Chiral Amino Acid Building Blocks
Step | Reagents/Conditions | Function | Chirality Preservation |
---|---|---|---|
Resin loading | Fmoc-(S)-amino acid, DiPEA, DCM | Anchors C-terminus to solid support | High (trityl resins) |
Fmoc deprotection | 20% piperidine, DMSO/BuOAc (1:1) | Removes N-terminal protection | Minimal epimerization |
Coupling | TBEC (0.5 M), Oxyma Pure (1 M), 50°C | Forms amide bond with next residue | >99.5% (S) retained |
Final cleavage | TFA/TIS/H₂O (95:2.5:2.5), 2 h | Releases peptide, deprotects side chains | Configurally stable |
Green chemistry integration is pivotal: dimethyl sulfoxide/tert-butyl acetate mixtures replace toxic dimethylformamide/dichloromethane, reducing environmental impact while maintaining solvation capacity. Catch-and-release purification further diminishes preparative high-performance liquid chromatography solvent consumption [4] [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: